![molecular formula C21H17BrN2O4 B3312808 Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946333-02-4](/img/structure/B3312808.png)
Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
Overview
Description
Methyl benzoate compounds are generally used as intermediates in the synthesis of other chemicals . They are often involved in reactions where the methyl ester group or the bromomethyl group is of interest .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromomethyl group with another molecule. For example, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring substituted with a bromomethyl group and a methyl ester group . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Reactions involving these compounds often occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions can include free radical bromination, among others .Physical And Chemical Properties Analysis
Methyl benzoate compounds are typically colorless liquids . They may have lachrymatory properties, meaning they can cause tears or stinging in the eyes .Safety and Hazards
properties
IUPAC Name |
methyl 2-[[1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDSTRZIZFPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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